molecular formula C17H14FNO4S2 B2818340 (5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1798036-40-4

(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2818340
CAS No.: 1798036-40-4
M. Wt: 379.42
InChI Key: ADVWGVHDHFUZNF-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14FNO4S2 and its molecular weight is 379.42. The purity is usually 95%.
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Biological Activity

The compound (5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone , with the molecular formula C17H14FNO4S2C_{17}H_{14}FNO_4S_2 and a molecular weight of approximately 379.42 g/mol, is a synthetic organic molecule characterized by its unique structural features, including a benzo[b]thiophene moiety, an azetidine ring, and a furan-2-ylmethylsulfonyl group. This combination of elements suggests potential pharmacological applications, particularly in the fields of anti-inflammatory, analgesic, and anticancer therapies.

Structural Characteristics

The structural complexity of this compound is significant for its biological activity. The presence of the fluorine atom in the benzo[b]thiophene ring enhances electronic properties, potentially influencing interactions with biological targets. The sulfonyl group attached to the azetidine ring is known to improve solubility and bioavailability, making it a compound of interest in medicinal chemistry.

The biological activity of this compound has been predicted through various computational methods, which suggest that it may interact with multiple biological pathways. Its unique structure allows it to engage with diverse biological targets, potentially leading to various therapeutic effects.

Potential Mechanisms:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Analgesic Effects : It may modulate pain pathways through interaction with receptors associated with pain perception.
  • Anticancer Properties : The compound could induce apoptosis in cancer cells or inhibit tumor growth by targeting specific oncogenic pathways.

Biological Activity Overview

The biological activities associated with this compound include:

Activity TypeDescription
Anti-inflammatoryInhibition of inflammatory cytokines and mediators
AnalgesicModulation of pain pathways
AnticancerInduction of apoptosis and inhibition of tumor growth

Case Studies and Research Findings

Research on compounds similar to this compound indicates promising biological activities:

  • Anti-inflammatory Studies :
    • A study indicated that derivatives containing thiophene rings exhibit significant inhibition of inflammatory markers in vitro, suggesting similar potential for this compound.
  • Analgesic Effects :
    • Research has shown that compounds with azetidine structures can effectively reduce pain responses in animal models, implying that this compound may have comparable effects.
  • Anticancer Activity :
    • Computational predictions suggest that similar compounds can interact with cancer cell signaling pathways, leading to reduced proliferation rates.

Comparative Analysis

Several compounds share structural features with this compound, allowing for comparative insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleIndole core with fluorineAnticancer properties
Benzothiazole derivativesBenzothiazole ringAntimicrobial activity
Pyrrolidine derivativesPyrrolidine ring with varied substituentsAnalgesic effects
5-FluorobenzothiopheneFluorinated benzothiopheneAnticancer activity

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c18-12-3-4-15-11(6-12)7-16(24-15)17(20)19-8-14(9-19)25(21,22)10-13-2-1-5-23-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVWGVHDHFUZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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